エルドステインチオ酸二ナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

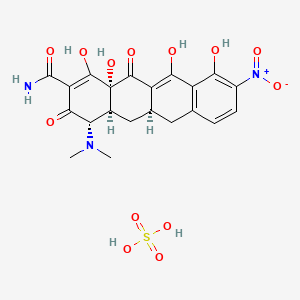

Erdosteine Thioacid Disodium Salt, also known as N-[(carboxymethyl)thio]acetyl]homocysteine Disodium Salt (9CI), is an active metabolite of Erdosteine . It is a thiol derivative and is mucolytic in nature . Erdosteine is used for the treatment of chronic obstructive lung disease .

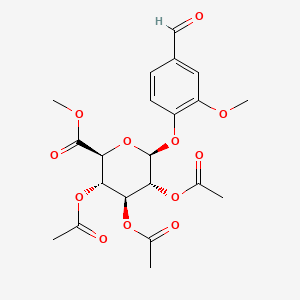

Molecular Structure Analysis

The molecular formula of Erdosteine Thioacid Disodium Salt is C8H11NNa2O5S2 . Its molecular weight is 311.29 g/mol . The InChI string representation of its structure is InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2 .

Chemical Reactions Analysis

While specific chemical reactions involving Erdosteine Thioacid Disodium Salt are not available, it is known to be an active metabolite of Erdosteine .

Physical And Chemical Properties Analysis

Erdosteine Thioacid Disodium Salt has a molecular weight of 311.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 310.98740336 g/mol . Its topological polar surface area is 136 Ų . It has a heavy atom count of 18 .

科学的研究の応用

粘液溶解剤

エルドステインチオ酸二ナトリウム塩は、効果的な粘液溶解剤として知られています . 粘液と痰を分解し、患者さんの呼吸を楽にします . この特性は、粘液の蓄積が問題となる呼吸器疾患の治療に役立ちます。

抗酸化特性

この化合物には抗酸化特性もあります . 環境汚染物質による酸化ストレスから呼吸器系を保護するのに役立ちます . これは、酸化ストレスが重要な役割を果たす慢性閉塞性肺疾患(COPD)などの状態に特に有効です。

抗炎症特性

エルドステインチオ酸二ナトリウム塩は、炎症経路に干渉することができます . この特性は、気管支炎やCOPDなどに見られる呼吸器系の炎症を軽減するのに役立ちます。

抗感染特性

抗感染特性を示すことがわかっています . 様々な医学的に重要な細菌種に対して抗菌活性を示します . これは、呼吸器感染症の治療に役立ちます。

気管支トーンの調節

作用機序

Target of Action

Erdosteine Thioacid Disodium Salt is an active metabolite of Erdosteine . The primary targets of Erdosteine are the mucus in the respiratory tract and the free radicals in the body .

Mode of Action

Erdosteine acts as a mucolytic agent, meaning it breaks down mucus, making it less thick and sticky and easier to cough up . This is particularly beneficial in conditions characterized by pathological mucus, such as respiratory tract infections and chronic obstructive pulmonary disease (COPD) . Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver . These groups possess mucolytic activity and free radical scavenging activity .

Biochemical Pathways

Erdosteine affects the biochemical pathways related to mucus production and viscosity, as well as those related to free radical production . It controls mucus production and its viscosity while increasing mucociliary transport . It also combats the effects of free radicals, particularly those resulting from cigarette smoke .

Result of Action

The action of Erdosteine results in reduced mucus viscosity and increased mucociliary transport, leading to improved respiratory function . It also reduces the harmful effects of free radicals, providing a protective role against lipid peroxidation .

Action Environment

The thioacid disodium salt form of Erdosteine enhances the solubility of the compound , which could potentially influence its action, efficacy, and stability.

Safety and Hazards

生化学分析

Biochemical Properties

Erdosteine Thioacid Disodium Salt plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with mucin, a glycoprotein that constitutes mucus. Erdosteine Thioacid Disodium Salt breaks the disulfide bonds in mucin, reducing its viscosity and facilitating its removal from the respiratory tract. Additionally, this compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to tissues .

Cellular Effects

Erdosteine Thioacid Disodium Salt has profound effects on various cell types and cellular processes. In respiratory epithelial cells, it reduces mucus production and enhances ciliary activity, promoting the clearance of mucus. It also modulates cell signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines. Furthermore, Erdosteine Thioacid Disodium Salt influences gene expression by upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of Erdosteine Thioacid Disodium Salt involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes responsible for mucus production, such as mucin glycoprotein. By breaking the disulfide bonds in mucin, Erdosteine Thioacid Disodium Salt reduces mucus viscosity. Additionally, it acts as an antioxidant by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes. These actions collectively contribute to its mucolytic, anti-inflammatory, and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Erdosteine Thioacid Disodium Salt have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can decrease with prolonged exposure to light and air. In vitro studies have shown that Erdosteine Thioacid Disodium Salt maintains its mucolytic and antioxidant properties for several hours after administration. Long-term studies in vivo have demonstrated that continuous use of this compound can lead to sustained improvements in respiratory function and reduced inflammation .

Dosage Effects in Animal Models

The effects of Erdosteine Thioacid Disodium Salt vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces mucus production and inflammation without causing significant adverse effects. At high doses, Erdosteine Thioacid Disodium Salt can lead to toxicity, manifesting as gastrointestinal disturbances and liver damage. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Erdosteine Thioacid Disodium Salt is involved in several metabolic pathways. Upon administration, it is metabolized in the liver to its active form, which exerts mucolytic and antioxidant effects. The compound interacts with enzymes such as cytochrome P450, which facilitate its conversion to active metabolites. These metabolites then participate in biochemical reactions that reduce mucus viscosity and neutralize reactive oxygen species. The metabolic pathways of Erdosteine Thioacid Disodium Salt also involve conjugation with glutathione, enhancing its antioxidant capacity .

Transport and Distribution

Erdosteine Thioacid Disodium Salt is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism. The compound is then distributed to the respiratory tract, where it exerts its mucolytic and antioxidant effects. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and distribution of Erdosteine Thioacid Disodium Salt .

Subcellular Localization

The subcellular localization of Erdosteine Thioacid Disodium Salt is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with mucin and other biomolecules. It is also found in the mitochondria, where it exerts its antioxidant effects by neutralizing reactive oxygen species. Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and activity of Erdosteine Thioacid Disodium Salt within specific cellular compartments .

特性

IUPAC Name |

disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYRYICRQPFZPU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)[O-])NC(=O)CSCC(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NNa2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747709 |

Source

|

| Record name | Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254884-18-9 |

Source

|

| Record name | Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)